tert-Butyl 3-cyano-4-fluorobenzoate
Overview
Description
Tert-butyl 3-cyano-4-fluorobenzoate is a synthetic organic compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-fluorobenzoate typically involves the esterification of 3-cyano-4-fluorobenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-cyano-4-fluorobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an amide derivative.
Hydrolysis: The major products are 3-cyano-4-fluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 3-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-fluorobenzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. This interaction can affect various biochemical pathways and molecular targets, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-cyano-4-chlorobenzoate
- tert-Butyl 3-cyano-4-bromobenzoate
- tert-Butyl 3-cyano-4-iodobenzoate
Uniqueness
Tert-butyl 3-cyano-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
tert-butyl 3-cyano-4-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNBXWXPKBGEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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